Physical and chemical properties of Cholesteryl Palmitate-d9
Physical and chemical properties of Cholesteryl Palmitate-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Palmitate-d9 is the deuterium-labeled form of Cholesteryl Palmitate, a prominent cholesterol ester found in various biological systems. As a stable isotope-labeled internal standard, Cholesteryl Palmitate-d9 is an indispensable tool in the field of lipidomics and clinical research. Its primary application lies in the accurate quantification of its non-labeled, endogenous counterpart, Cholesteryl Palmitate, using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
This guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and technical data for Cholesteryl Palmitate-d9, intended to support professionals in research and drug development.
Core Physical and Chemical Properties
The fundamental properties of Cholesteryl Palmitate-d9 are summarized below. Data for the non-deuterated form is also provided for comparison where available.
Table 1: General and Physical Properties
| Property | Cholesteryl Palmitate-d9 | Cholesteryl Palmitate (for comparison) |
| Appearance | A solution in chloroform (B151607); Colorless to light yellow liquid.[2][4] | White to off-white crystalline solid/powder.[5] |
| Melting Point | Data not available | 74-77 °C.[6][7] |
| Boiling Point | Data not available | ~604 °C (rough estimate).[7] |
| Purity | ≥99% deuterated forms (d1-d9).[1][4] | ≥95% to ≥98%.[8] |
Table 2: Chemical Identifiers and Molecular Data
| Property | Cholesteryl Palmitate-d9 | Cholesteryl Palmitate (for comparison) |
| Molecular Formula | C₄₃H₆₇D₉O₂.[1][4] | C₄₃H₇₆O₂.[8][9] |
| Molecular Weight | 634.1 g/mol .[1] | 625.1 g/mol .[8][9] |
| Formal Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl hexadecanoate-13,13,14,14,15,15,16,16,16-d9.[1] | (3β)-cholest-5-en-3-ol, 3-hexadecanoate.[8] |
| CAS Number | Not explicitly available | 601-34-3.[6][9] |
| InChI Key | BBJQPKLGPMQWBU-BDWKJWGVSA-N.[1] | BBJQPKLGPMQWBU-JADYGXMDSA-N.[5][10] |
Table 3: Solubility and Stability
| Property | Cholesteryl Palmitate-d9 |
| Solubility | Soluble in Chloroform (10 mg/ml).[1] The non-deuterated form is insoluble in water but soluble in organic solvents like chloroform and ethanol.[5] |
| Storage Temperature | -20°C.[1] |
| Stability | ≥ 2 years (as supplied).[1] |
| Stock Solution Stability | 6 months at -80°C; 1 month at -20°C.[2] |
Applications in Research
Cholesteryl Palmitate-d9 is primarily used as an internal standard for the precise measurement of Cholesteryl Palmitate concentrations in biological samples.[1][3] The non-labeled compound is a significant cholesterol ester involved in lipid transport and metabolism and has been studied as a potential biomarker in various conditions, including chronic interstitial pneumonia and respiratory distress syndrome.[1][2]
The use of a stable isotope-labeled standard like the d9 variant is critical because it shares nearly identical chemical and physical properties with the endogenous analyte, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling correction for sample loss during preparation and for variations in instrument response.[2][11]
Experimental Protocols
While specific protocols must be optimized for individual instruments and matrices, the following sections provide detailed methodologies for common applications.
Protocol 3.1: Quantification of Cholesteryl Palmitate by LC-MS/MS
This protocol outlines a general workflow for quantifying endogenous Cholesteryl Palmitate in a biological matrix (e.g., plasma, cell lysate) using Cholesteryl Palmitate-d9 as an internal standard.
1. Materials and Reagents:
- Biological sample (e.g., 50 µL of human plasma)
- Cholesteryl Palmitate-d9 internal standard (IS) stock solution (e.g., 1 mg/mL in chloroform)
- Lipid extraction solvent (e.g., Folch solution: Chloroform:Methanol, 2:1 v/v)
- LC-MS grade solvents (e.g., Acetonitrile, Isopropanol, Water, Formic Acid)
2. Sample Preparation:
- Thaw biological samples on ice.
- Prepare a working solution of the Cholesteryl Palmitate-d9 IS by diluting the stock solution in an appropriate solvent (e.g., isopropanol) to a known concentration (e.g., 10 µg/mL).
- In a clean glass tube, add 50 µL of the biological sample.
- Spike the sample by adding a precise volume (e.g., 10 µL) of the IS working solution.
- Add 1 mL of the lipid extraction solvent. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (organic phase) to a new glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., Acetonitrile:Isopropanol, 1:1 v/v) for LC-MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Use a C18 reverse-phase column suitable for lipid analysis. A typical mobile phase system consists of two solvents:
- Solvent A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate.
- Solvent B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate.
- Run a gradient from ~30% B to 100% B over 15-20 minutes to elute the lipids.
- Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[12] For enhanced sensitivity and specificity, lithiated adducts can be used.[12]
- Detection: Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard. A common fragmentation for cholesteryl esters is the neutral loss of the cholestane (B1235564) moiety (NL 368.5).[12]
- Cholesteryl Palmitate: Monitor the transition for its [M+NH₄]⁺ or [M+Li]⁺ adduct.
- Cholesteryl Palmitate-d9 (IS): Monitor the corresponding mass-shifted transition.
4. Data Analysis:
- Integrate the peak areas for both the endogenous Cholesteryl Palmitate and the Cholesteryl Palmitate-d9 IS.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Quantify the concentration of the endogenous analyte by comparing this ratio to a standard curve prepared with known concentrations of non-labeled Cholesteryl Palmitate and a fixed concentration of the IS.
Protocol 3.2: Purity and Identity Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of Cholesteryl Palmitate-d9.
1. Sample Preparation:
- Dissolve an adequate amount of the compound (typically 1-5 mg) in a deuterated solvent, such as Chloroform-d (CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectroscopy:
- ¹H NMR: A proton NMR spectrum will confirm the presence of protons on the cholesterol and palmitate backbone. The deuterated positions on the palmitate chain will show a significant reduction or absence of corresponding proton signals.
- ²H NMR (Deuterium NMR): This is the most direct method to confirm deuteration. A ²H NMR spectrum will show signals corresponding to the deuterium (B1214612) atoms, confirming the location and extent of labeling. Studies have utilized deuterated cholesteryl esters for ²H-NMR to investigate their incorporation into membranes.[13]
- ¹³C NMR: A carbon-13 spectrum can provide detailed information about the carbon skeleton of the molecule.
3. Data Interpretation:
- Compare the obtained spectra with reference spectra for non-labeled Cholesteryl Palmitate.[10][14]
- Confirm the absence of proton signals at the deuterated positions in the ¹H spectrum.
- Verify the presence and chemical shifts of signals in the ²H spectrum to confirm successful labeling.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of Cholesteryl Palmitate-d9.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Cholesteryl Palmitate-d9 - Cayman Chemical [bioscience.co.uk]
- 5. CAS 601-34-3: Cholesteryl palmitate | CymitQuimica [cymitquimica.com]
- 6. 601-34-3 CAS MSDS (Cholesteryl palmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Cholesteryl palmitate CAS#: 601-34-3 [m.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cholesteryl palmitate [webbook.nist.gov]
- 10. Cholesteryl palmitate | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Measurement of cholesterol in serum by gas chromatography/mass spectrometry at moderate mass resolution, with a nonendogenous cholesterol isomer as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2H- and 31P-NMR studies of cholesteryl palmitate in sphingomyelin dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesteryl palmitate(601-34-3) 1H NMR [m.chemicalbook.com]
